molecular formula C8H16ClN B2840812 (1-Methylcyclohex-3-en-1-yl)methanamine;hydrochloride CAS No. 2287318-83-4

(1-Methylcyclohex-3-en-1-yl)methanamine;hydrochloride

Cat. No.: B2840812
CAS No.: 2287318-83-4
M. Wt: 161.67
InChI Key: HBRKWVNGUCUVMN-UHFFFAOYSA-N
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Description

(1-Methylcyclohex-3-en-1-yl)methanamine;hydrochloride is an organic compound with a unique structure that includes a cyclohexene ring substituted with a methyl group and a methanamine group. This compound is often used in various chemical and pharmaceutical applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylcyclohex-3-en-1-yl)methanamine;hydrochloride typically involves the following steps:

    Cyclohexene Formation: The initial step involves the formation of cyclohexene through the hydrogenation of benzene.

    Methylation: The cyclohexene is then methylated using methyl iodide in the presence of a strong base such as sodium hydride.

    Amination: The methylcyclohexene undergoes amination using ammonia or an amine source under high pressure and temperature to introduce the methanamine group.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Catalytic Hydrogenation: Using a palladium or platinum catalyst for the hydrogenation step.

    Automated Methylation and Amination: Employing automated systems to control the methylation and amination reactions precisely.

    Purification: Utilizing crystallization and recrystallization techniques to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(1-Methylcyclohex-3-en-1-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or alcohols.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst can convert the compound to its fully saturated form.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium or platinum catalyst.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of fully saturated cyclohexane derivatives.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

Chemistry

(1-Methylcyclohex-3-en-1-yl)methanamine;hydrochloride is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology

In biological research, this compound is used to study the effects of amine-containing compounds on biological systems, including enzyme interactions and receptor binding studies.

Medicine

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for various agrochemicals.

Mechanism of Action

The mechanism of action of (1-Methylcyclohex-3-en-1-yl)methanamine;hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The methanamine group can form hydrogen bonds and ionic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylcyclohex-3-en-1-yl)methanamine
  • (1-Methylcyclohex-2-en-1-yl)methanamine

Comparison

(1-Methylcyclohex-3-en-1-yl)methanamine;hydrochloride is unique due to its specific substitution pattern on the cyclohexene ring, which influences its reactivity and interaction with biological targets. Compared to (4-Methylcyclohex-3-en-1-yl)methanamine, the position of the methyl group and the double bond in this compound provides different steric and electronic properties, leading to distinct chemical behaviors and applications.

Properties

IUPAC Name

(1-methylcyclohex-3-en-1-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-8(7-9)5-3-2-4-6-8;/h2-3H,4-7,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRKWVNGUCUVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC=CC1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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